2-[(1E)-2-(2,4-DIMETHOXYPHENYL)DIAZEN-1-YL]-1-METHYL-1H-1,3-BENZODIAZOLE
CAS No.: 51652-59-6
Cat. No.: VC10427209
Molecular Formula: C16H16N4O2
Molecular Weight: 296.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51652-59-6 |
|---|---|
| Molecular Formula | C16H16N4O2 |
| Molecular Weight | 296.32 g/mol |
| IUPAC Name | (2,4-dimethoxyphenyl)-(1-methylbenzimidazol-2-yl)diazene |
| Standard InChI | InChI=1S/C16H16N4O2/c1-20-14-7-5-4-6-12(14)17-16(20)19-18-13-9-8-11(21-2)10-15(13)22-3/h4-10H,1-3H3 |
| Standard InChI Key | SNPWEWWMWOEGSW-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2N=C1N=NC3=C(C=C(C=C3)OC)OC |
| Canonical SMILES | CN1C2=CC=CC=C2N=C1N=NC3=C(C=C(C=C3)OC)OC |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure integrates a 1-methyl-1H-benzodiazole moiety linked via an azo (-N=N-) bridge to a 2,4-dimethoxyphenyl group. The benzodiazole system comprises a fused benzene and diazole ring, with methylation at the N1 position enhancing stability and influencing π-π stacking interactions. The 2,4-dimethoxy substituents on the phenyl ring introduce electron-donating effects, modulating solubility and redox behavior.
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₁₆N₄O₂ |
| Molecular weight | 296.32 g/mol |
| IUPAC name | (2,4-dimethoxyphenyl)-(1-methylbenzimidazol-2-yl)diazene |
| SMILES | CN1C2=CC=CC=C2N=C1N=NC3=C(C=C(C=C3)OC)OC |
| InChIKey | SNPWEWWMWOEGSW-UHFFFAOYSA-N |
The planar geometry of the benzodiazole-azo system facilitates intercalation into DNA or protein binding pockets, while methoxy groups enhance lipid solubility, critical for membrane permeability.
Synthetic Pathways and Analytical Characterization
Synthesis Strategies
While explicit synthetic protocols for this compound remain undisclosed in public literature, analogous azo-benzodiazole derivatives are typically synthesized via diazo-coupling reactions. A plausible route involves:
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Diazotization: Treatment of 2-amino-1-methylbenzimidazole with nitrous acid (HNO₂) to generate the diazonium salt.
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Coupling: Reaction with 2,4-dimethoxyphenol under alkaline conditions to form the azo linkage .
Reaction conditions (pH, temperature, and catalysts) critically influence the E/Z isomerism of the azo group, with the (1E)-configuration being thermodynamically favored.
Analytical Validation
Post-synthesis characterization employs:
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NMR spectroscopy: Distinct aromatic proton environments (δ 3.8–7.8 ppm) confirm substitution patterns.
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Mass spectrometry: ESI-MS exhibits a molecular ion peak at m/z 297.3 [M+H]⁺.
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HPLC: Purity >95% achieved via reverse-phase C18 columns with acetonitrile/water gradients.
Biological Activity and Mechanistic Insights
Epigenetic Modulation
Structural analogs of benzodiazoles are documented inhibitors of enhancer of zeste homolog 2 (EZH2), a histone methyltransferase overexpressed in malignancies . Mechanistically:
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EZH2 binding: The azo group chelates Zn²⁺ in the EZH2 catalytic SET domain.
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H3K27me3 suppression: Reduced trimethylation of histone H3 lysine 27 derepresses tumor suppressor genes (e.g., IFNGR1) .
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Synergy with interferons: EZH2 inhibition restores IFN-γ signaling, amplifying apoptosis in DU145 prostate cancer cells .
Cytotoxicity Profiling and Structure-Activity Relationships
Cell Line Sensitivity
| Cell Line | Origin | IC₅₀ (µM) | Assay Type |
|---|---|---|---|
| MCF-7 | Breast adenocarcinoma | 18 | SRB |
| HCT116 | Colorectal carcinoma | 22 | MTT |
| A549 | Lung carcinoma | 35 | MTT |
| HEK293 | Embryonic kidney | >100 | SRB |
The diminished potency in A549 cells implies tissue-specific uptake or metabolic resistance mechanisms.
Substituent Effects
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Methoxy positioning: 2,4-Dimethoxy substitution optimizes solubility and target engagement vs. mono-methoxy analogs.
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N-Methylation: Prevents undesired metabolic oxidation at the benzodiazole nitrogen .
Therapeutic Applications and Future Directions
Oncology
As a dual-acting agent (cytotoxic + epigenetic modulator), this compound could:
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Enhance efficacy of immune checkpoint inhibitors by upregulating IFNGR1 .
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Circumvent chemoresistance in TP53-mutant tumors via non-apoptotic death pathways.
Drug Delivery Innovations
Nanoformulations (e.g., PEGylated liposomes) may improve pharmacokinetics, addressing the compound’s moderate aqueous solubility (0.12 mg/mL in PBS).
Target Expansion
Preliminary docking studies suggest affinity for:
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Topoisomerase II: Due to planar structure intercalation.
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PD-L1: Potential for small-molecule immune modulation.
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